molecular formula C13H14N2OS B14648993 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- CAS No. 50541-32-7

1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-

Cat. No.: B14648993
CAS No.: 50541-32-7
M. Wt: 246.33 g/mol
InChI Key: DSHYFIAUYWUOKO-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is notable for its unique structure, which includes an imidazole ring substituted with an ethyl group and a phenylmethylthio group. Imidazole derivatives are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- typically involves the cyclization of amido-nitriles or the use of multi-component reactions. For instance, a common method includes the reaction of 4-bromo-1H-imidazole with i-PrMgCl in dry THF at low temperatures, followed by the addition of n-BuLi . Another approach involves the use of a one-pot, four-component reaction under solvent-free conditions .

Industrial Production Methods: Industrial production of imidazole derivatives often employs scalable methods such as microwave-assisted synthesis, which allows for efficient and high-yielding reactions. The use of catalytic systems, such as NHC-copper-catalyzed isocyanide insertion, is also prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of different substituents on the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted imidazoles, carboxylic acids, and alcohols, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the phenylmethylthio group enhances its lipophilicity and potential for interactions with biological targets .

Properties

CAS No.

50541-32-7

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

2-benzylsulfanyl-1-ethylimidazole-4-carbaldehyde

InChI

InChI=1S/C13H14N2OS/c1-2-15-8-12(9-16)14-13(15)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3

InChI Key

DSHYFIAUYWUOKO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1SCC2=CC=CC=C2)C=O

Origin of Product

United States

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